

# Phthalhydrazide chemical properties and synthesis

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## Compound of Interest

Compound Name: *Phthalhydrazide*

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## Phthalhydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Phthalhydrazide**, with the chemical formula  $C_8H_6N_2O_2$ , is a heterocyclic organic compound derived from phthalic acid.<sup>[1]</sup> It presents as a white to off-white crystalline solid and is a key intermediate in various chemical syntheses.<sup>[1]</sup> Its structure, featuring a hydrazine moiety fused to a phthaloyl framework, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly in the fields of pharmaceuticals, agrochemicals, and dyes.<sup>[1]</sup> In medicinal chemistry, **phthalhydrazide** derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticonvulsant activities.<sup>[1]</sup>

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **phthalhydrazide** is presented in the table below for easy reference and comparison.

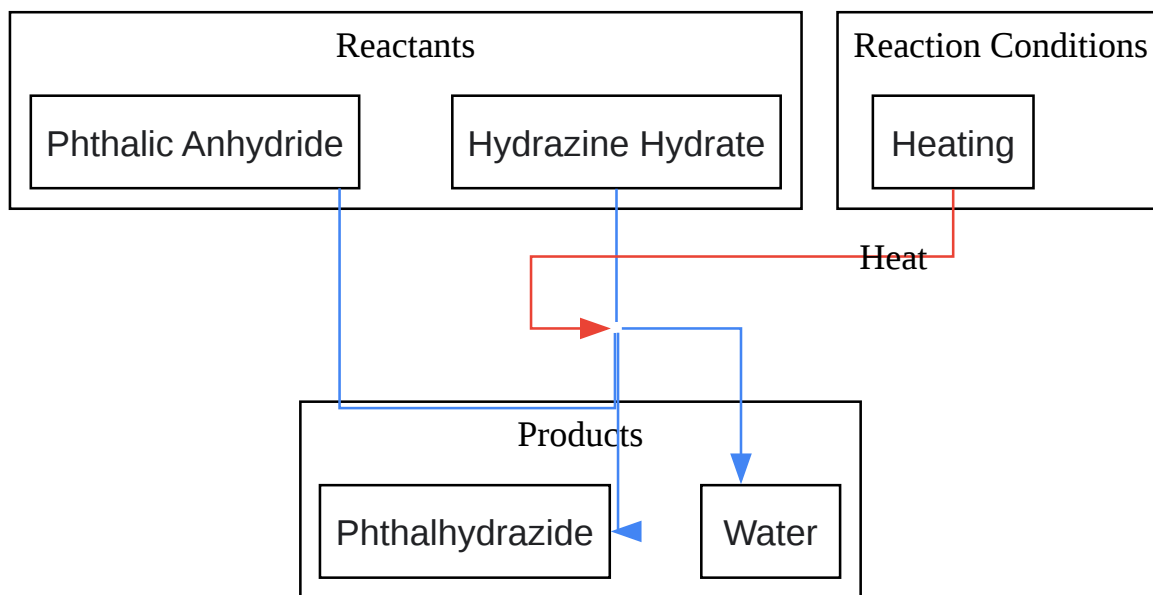
Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	162.15 g/mol	[2][5]
Appearance	White to off-white crystalline powder or chunks	[1][2][6]
Melting Point	>300 °C (decomposes)	[2][3][6]
Boiling Point	288.82 °C (rough estimate)	[2][3]
Solubility	Sparingly soluble in water. Soluble in acetone and acetic acid.	[1][2][3][6][7]
Density	1.3264 g/cm <sup>3</sup> (rough estimate)	[2][3]
Flash Point	270.4 °C	[2][3]
Vapor Pressure	1.41E-11 mmHg at 25°C	[2][3]
pKa	10.70 ± 0.20 (Predicted)	[2]
CAS Number	1445-69-8	[1][2]

## Synthesis of Phthalhydrazide

The most common and industrially significant method for the synthesis of **phthalhydrazide** is the condensation reaction between phthalic anhydride and hydrazine hydrate.[1] An alternative pathway where **phthalhydrazide** is formed is during the Ing–Manske procedure in the Gabriel synthesis of primary amines.[8]

### Primary Synthesis: From Phthalic Anhydride and Hydrazine Hydrate

This method involves the reaction of phthalic anhydride with hydrazine hydrate, typically under heating, to yield **phthalhydrazide**.



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Caption: Synthesis of **Phthalhydrazide** from Phthalic Anhydride.

#### Experimental Protocol:

A detailed experimental protocol for the synthesis of **phthalhydrazide** from phthalic anhydride is as follows:

#### Materials:

- Phthalic anhydride
- 60% Hydrazine hydrate
- Xylene (solvent)
- Tetrabutylammonium bromide (phase transfer catalyst)
- 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer

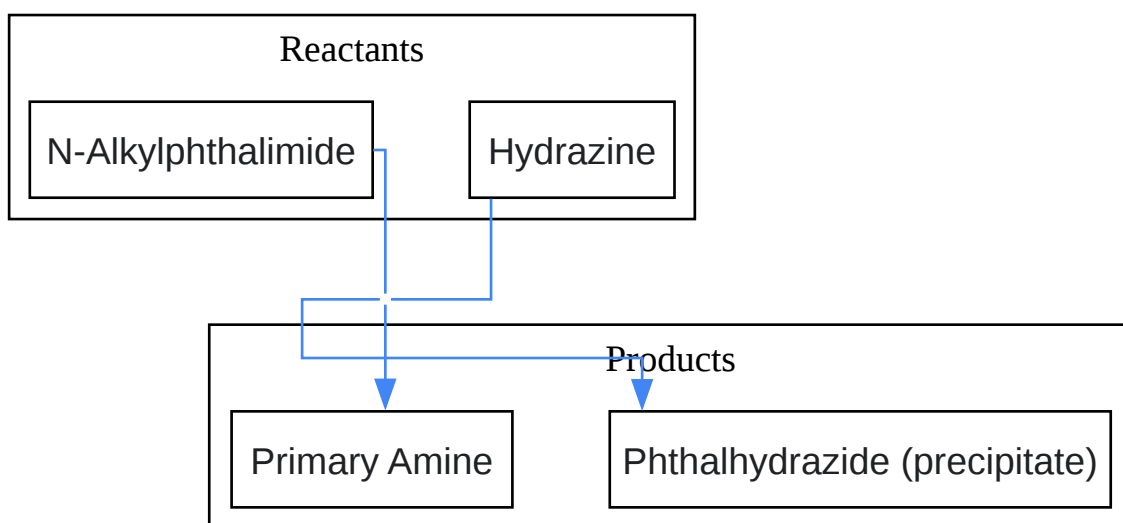
#### Procedure:

- To a 1000 mL four-necked flask, add 400 g of xylene.
- Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide to the flask.
- Heat the mixture to 120 °C or higher with stirring.
- Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.
- During the addition and subsequent reaction, distill off the azeotrope of xylene and the water formed.
- After the water has been separated, continue the reaction for 2-3 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- The **phthalhydrazide** product will precipitate out of the solution.
- Collect the solid product by suction filtration.<sup>[9]</sup>

This procedure is reported to yield approximately 126.9 g of **phthalhydrazide** (97.9% yield) with a purity of 98.7% as determined by HPLC.<sup>[9]</sup>

## Formation in Gabriel Synthesis

**Phthalhydrazide** is also formed as a byproduct when hydrazine is used to cleave the N-alkylphthalimide intermediate in the Gabriel synthesis to release the primary amine.<sup>[8][10]</sup>



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Caption: Formation of **Phthalhydrazide** in Gabriel Synthesis.

Experimental Protocol (Example from Literature):

The following protocol describes the removal of the phthaloyl group using hydrazine, resulting in the precipitation of **phthalhydrazide**.

Materials:

- Diethyl phthalimidomethylphosphonate
- 95% Hydrazine
- Absolute ethanol
- Benzene

Procedure:

- Dissolve 50.0 g (0.17 mol) of diethyl phthalimidomethylphosphonate in 750 mL of absolute ethanol in a flask.
- Add a solution of 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of absolute ethanol to the flask.

- Stir the resulting mixture overnight at room temperature.
- Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours.
- Cool the mixture to 0–5°C in an ice bath.
- The precipitated **phthalhydrazide** is collected by suction filtration.
- Wash the collected **phthalhydrazide** thoroughly with three 125-mL portions of benzene.[11]

## Applications

**Phthalhydrazide** is a valuable intermediate in the synthesis of a variety of organic compounds. [1] Its primary applications are in:

- **Pharmaceuticals:** It serves as a building block for the synthesis of various heterocyclic compounds, including phthalazine and triazole derivatives, which are investigated for their pharmacological activities.[1]
- **Agrochemicals:** It is used as a precursor for the synthesis of certain herbicides and insecticides.[1]
- **Dyes and Pigments:** **Phthalhydrazide** is a starting material in the production of some dyes and pigments.[1]
- **Analytical Chemistry:** It can be used as a derivatizing agent for carbonyl compounds.[1]

## Safety Information

**Phthalhydrazide** is considered to have low acute toxicity. However, prolonged exposure or inhalation of dust may pose health risks.[1] It is recommended to handle **phthalhydrazide** with standard laboratory safety precautions, including the use of protective gloves, safety goggles, and adequate ventilation.[1] Contact with skin and eyes should be avoided.[3]

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